molecular formula C15H18N2O B13858840 4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one

4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one

Cat. No.: B13858840
M. Wt: 242.32 g/mol
InChI Key: FMURZIHJIIWZBM-UHFFFAOYSA-N
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Description

4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative under controlled conditions. One common method involves refluxing the reactants in ethanol with a few drops of glacial acetic acid for several hours . The reaction mixture is then purified using techniques such as flash chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that this compound can interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Uniqueness

4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is unique due to its specific substitution pattern on the pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-[5-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one

InChI

InChI=1S/C15H18N2O/c1-11-4-5-12(2)17(11)15-8-14(9-16-10-15)7-6-13(3)18/h4-5,8-10H,6-7H2,1-3H3

InChI Key

FMURZIHJIIWZBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CN=CC(=C2)CCC(=O)C)C

Origin of Product

United States

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